molecular formula C22H28N4O B5665334 2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline

2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline

Cat. No. B5665334
M. Wt: 364.5 g/mol
InChI Key: HMHYKDUVLYDRCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the use of one-carbon bridging units for constructing complex structures like imidazoquinolines or isoquinolines. For instance, a methodology for synthesizing 1-methoxyisoquinoline-3,4-diamine and derived imidazo[4,5-c]isoquinolines has been described, showcasing the versatility in constructing angular imidazoquinoline systems with various substituents (Deady & Kachab, 1986).

Molecular Structure Analysis

Crystal structure analysis of compounds similar to the one provides insights into their geometric configuration. For example, the crystal structure of a compound synthesized from dipolarophile and p-methoxybenzadoxime revealed a piperidine ring adopting a half-chair conformation, highlighting the significance of weak interactions in stabilizing the supramolecular structure (Akkurt et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving imidazoquinoline derivatives typically include nucleophilic attacks and cycloaddition reactions, as demonstrated in the synthesis of spirocyclic imidazo[1,2-a]pyridine and isoquinoline derivatives. These reactions emphasize the compounds' capacity for forming complex structures through polar [3+2] cycloaddition reactions (Mokhtari et al., 2015).

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure, can be elucidated through X-ray diffraction and atomic force microscopy (AFM). These techniques have been employed to analyze the amorphous and crystalline nature of isoquinoline π-conjugated imidazole derivatives, contributing to our understanding of their solid-state properties (Nagarajan et al., 2014).

Chemical Properties Analysis

The chemical properties of imidazoquinoline and related derivatives are influenced by their structural composition, enabling a variety of chemical reactions and interactions. For example, the synthesis and properties of some 9,10-dihydro-7H-imidazo[1,2-b]benz[d,e]isoquinolin-7-one derivatives highlight the compounds' capacity for fluorescence and the impact of their geometric isomers on chemical behavior (Jankowski et al., 1983).

properties

IUPAC Name

8-methoxy-4-methyl-2-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-15(2)26-12-10-23-22(26)17-7-6-11-25(14-17)20-13-16(3)18-8-5-9-19(27-4)21(18)24-20/h5,8-10,12-13,15,17H,6-7,11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHYKDUVLYDRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCCC(C3)C4=NC=CN4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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